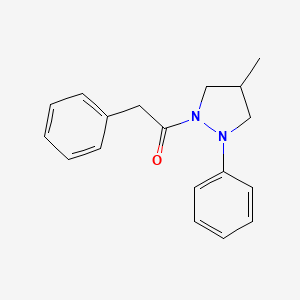
2-(Bromomethyl)-1-ethynyl-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-1-ethynyl-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromomethyl group, an ethynyl group, and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-ethynyl-4-methoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-ethynyl-4-methoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like dichloromethane under reflux conditions. The bromination selectively occurs at the methyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of safer and more environmentally friendly brominating agents may be explored to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-1-ethynyl-4-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine in solvents such as tetrahydrofuran or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of extended aromatic systems or conjugated alkenes.
Oxidation Reactions: Formation of aldehydes, ketones, or carboxylic acids.
Applications De Recherche Scientifique
2-(Bromomethyl)-1-ethynyl-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized polymers and materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs and therapeutic agents.
Chemical Biology: Utilized in the study of biological pathways and mechanisms through the synthesis of labeled compounds or probes.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-1-ethynyl-4-methoxybenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds.
Coupling Reactions: The ethynyl group participates in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds through oxidative addition and reductive elimination steps.
Oxidation Reactions: The methoxy group can be oxidized through electron transfer processes, leading to the formation of carbonyl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)benzene: Lacks the ethynyl and methoxy groups, making it less versatile in coupling reactions.
1-Ethynyl-4-methoxybenzene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
2-(Bromomethyl)-1-ethynylbenzene: Lacks the methoxy group, affecting its reactivity in oxidation reactions.
Uniqueness
2-(Bromomethyl)-1-ethynyl-4-methoxybenzene is unique due to the presence of all three functional groups (bromomethyl, ethynyl, and methoxy) on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and research applications.
Propriétés
Numéro CAS |
82064-55-9 |
|---|---|
Formule moléculaire |
C10H9BrO |
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
2-(bromomethyl)-1-ethynyl-4-methoxybenzene |
InChI |
InChI=1S/C10H9BrO/c1-3-8-4-5-10(12-2)6-9(8)7-11/h1,4-6H,7H2,2H3 |
Clé InChI |
WHOYYJQFRADOPN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C#C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



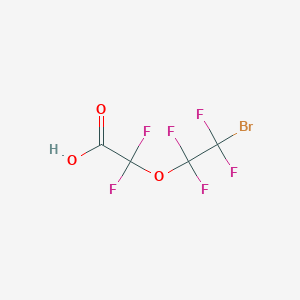

![[(1-Carboxypropyl)amino]propanedioic acid](/img/structure/B14409048.png)
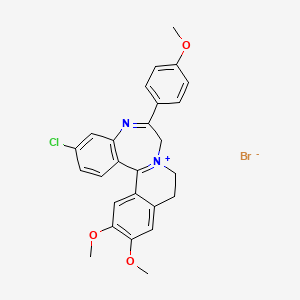
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409051.png)
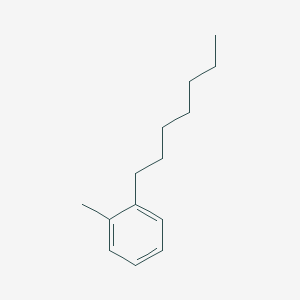

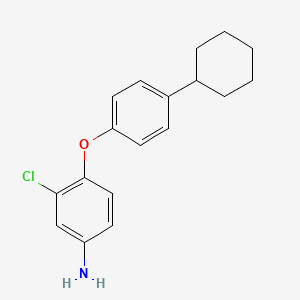
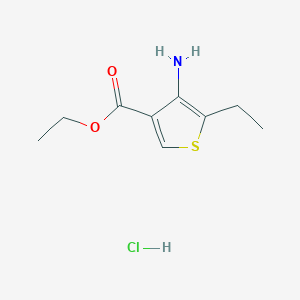
![2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide](/img/structure/B14409090.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol](/img/structure/B14409102.png)
